molecular formula C12H14ClN3O B1379082 5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426290-21-2

5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379082
CAS No.: 1426290-21-2
M. Wt: 251.71 g/mol
InChI Key: JJKFLXSJCAPDPQ-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the azetidine ring and the oxadiazole moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions. For example, a β-amino alcohol can be cyclized using a dehydrating agent like thionyl chloride.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling of the Azetidine and Oxadiazole Rings: The final step involves coupling the azetidine ring with the oxadiazole ring. This can be done through a nucleophilic substitution reaction where the azetidine acts as a nucleophile and the oxadiazole as an electrophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower the activation energy and increase the reaction rate.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines and other derivatives.

    Substitution: Both the azetidine and oxadiazole rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents for substitution reactions.

Major Products

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, or antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole: Lacks the methyl group on the phenyl ring.

    5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride is unique due to the specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-8-2-4-9(5-3-8)11-14-12(16-15-11)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKFLXSJCAPDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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